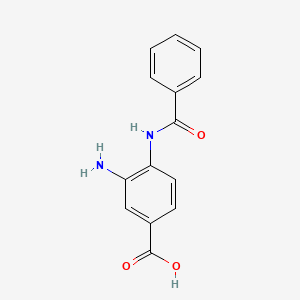![molecular formula C15H23NO B6132229 2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol](/img/structure/B6132229.png)
2-[propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Propyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]ethanol, commonly known as PTN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PTN belongs to the class of compounds known as β-adrenergic receptor agonists, which are known to have various physiological effects on the body.
Scientific Research Applications
PTN has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory and neuroprotective effects, making it a potential treatment for various neurological disorders such as Alzheimer's disease and Parkinson's disease. PTN has also been studied for its potential to improve cardiac function and treat heart failure. Additionally, PTN has been shown to have anti-cancer properties, making it a potential treatment for various types of cancer.
Mechanism of Action
PTN exerts its effects on the body by binding to and activating β-adrenergic receptors. These receptors are found throughout the body and are involved in various physiological processes such as heart rate, blood pressure, and glucose metabolism. By activating these receptors, PTN can modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
PTN has been shown to have various biochemical and physiological effects on the body. It has been shown to decrease inflammation by reducing the production of pro-inflammatory cytokines. PTN has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, PTN has been shown to improve cardiac function by increasing contractility and reducing fibrosis.
Advantages and Limitations for Lab Experiments
PTN has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified, making it a viable compound for scientific research. Additionally, PTN has been shown to have low toxicity, making it a safe compound for use in animal studies. However, one limitation of PTN is that it has a short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several future directions for the study of PTN. One potential direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, PTN could be studied for its potential to improve cardiac function and treat heart failure. Another potential direction is to investigate the anti-cancer properties of PTN and its potential as a cancer treatment. Finally, further optimization of the synthesis method of PTN could lead to increased yield and purity, making it a more viable compound for scientific research.
Synthesis Methods
PTN can be synthesized through a multi-step process, starting with the reaction of 2-naphthaldehyde with ethyl acetoacetate to form 2-ethoxynaphthalene-1,4-dione. This intermediate is then reacted with propylamine to form the final product, PTN. The synthesis of PTN has been optimized to increase yield and purity, making it a viable compound for scientific research.
properties
IUPAC Name |
2-[propyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-2-9-16(10-11-17)15-8-7-13-5-3-4-6-14(13)12-15/h3-6,15,17H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYWCKKNULPAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C1CCC2=CC=CC=C2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-iodo-1-[(1H-1,2,4-triazol-3-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B6132150.png)

![1-(2-butyl-1H-imidazol-4-yl)-N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6132159.png)
![4-[(3-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B6132165.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6132175.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]-1,4-dihydro-2,3-quinoxalinedione hydrochloride](/img/structure/B6132179.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6132186.png)
![2-[1-(4-methylbenzyl)-4-(1H-pyrazol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6132194.png)
![6-({[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6132198.png)
![3-chloro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B6132203.png)
![N-allyl-N-[2-(5-methyl-2-nitrophenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B6132210.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B6132213.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6132222.png)